4-(4-Ethynylphenyl)pyridine

Catalog No.
S6880959
CAS No.
83420-57-9
M.F
C13H9N
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Ethynylphenyl)pyridine

CAS Number

83420-57-9

Product Name

4-(4-Ethynylphenyl)pyridine

IUPAC Name

4-(4-ethynylphenyl)pyridine

Molecular Formula

C13H9N

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C13H9N/c1-2-11-3-5-12(6-4-11)13-7-9-14-10-8-13/h1,3-10H

InChI Key

SRTDAMGILHTMNG-UHFFFAOYSA-N

SMILES

C#CC1=CC=C(C=C1)C2=CC=NC=C2

Canonical SMILES

C#CC1=CC=C(C=C1)C2=CC=NC=C2

4-(4-Ethynylphenyl)pyridine is an organic compound characterized by the presence of a pyridine ring substituted with a 4-ethynylphenyl group. Its molecular formula is C13H9NC_{13}H_9N and it has a molecular weight of approximately 197.21 g/mol. The compound exhibits unique electronic properties due to the conjugation between the ethynyl group and the aromatic rings, making it a subject of interest in various chemical and biological applications.

  • Aromatic rings: May have low to moderate toxicity upon ingestion or inhalation.
  • Ethynyl group: Compounds with terminal alkynes (like ethynyl) can be weakly acidic and may react with some functional groups.
, including:

  • Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
  • Reduction: The pyridine ring can be reduced to generate piperidine derivatives, typically using lithium aluminum hydride or hydrogen gas with a palladium catalyst.
  • Substitution: Both the phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functional groups.

These reactions facilitate the formation of diverse derivatives, expanding the utility of 4-(4-Ethynylphenyl)pyridine in organic synthesis .

The synthesis of 4-(4-Ethynylphenyl)pyridine commonly involves a coupling reaction between 4-bromopyridine and phenylacetylene. This process typically utilizes palladium catalysts, such as Pd(PPh₃)₂Cl₂, along with copper(I) iodide in the presence of a base like triethylamine in solvents such as dimethylformamide. The reaction is generally conducted at elevated temperatures (around 100°C) to enhance yields and facilitate the coupling process .

Alternative Synthesis Routes

Other synthetic methods may include variations in catalyst systems or alternative coupling partners, but detailed protocols are less frequently reported in literature.

4-(4-Ethynylphenyl)pyridine finds applications primarily in organic synthesis as a reagent for creating complex molecules. Its structure allows it to serve as a building block for various organic compounds, including:

  • Organic light-emitting diodes (OLEDs): Due to its electronic properties.
  • Covalent organic frameworks (COFs): As a ligand for constructing porous materials.
  • Medicinal chemistry: Potentially serving as a precursor for biologically active compounds.

The versatility in its applications stems from its ability to undergo multiple chemical transformations while maintaining stability .

While specific interaction studies involving 4-(4-Ethynylphenyl)pyridine are scarce, research into similar compounds suggests that its interactions may involve coordination with metal surfaces or participation in self-assembly processes. For instance, studies on related compounds have shown that they can form stable complexes on metal substrates, influencing their reactivity and facilitating further chemical transformations .

Several compounds share structural similarities with 4-(4-Ethynylphenyl)pyridine. Here are notable examples:

Compound NameStructural FeaturesUnique Properties
4-(4-Bromophenyl)pyridineContains bromine instead of ethynylExhibits different electronic properties due to halogen substitution
4-(4-Methylphenyl)pyridineContains a methyl groupAlters steric hindrance and electronic distribution
4-(4-Nitrophenyl)pyridineContains a nitro groupImparts strong electron-withdrawing effects

Uniqueness: The presence of the ethynyl group in 4-(4-Ethynylphenyl)pyridine distinguishes it from these similar compounds by providing unique electronic and steric characteristics that enhance its reactivity and versatility in synthetic applications .

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Exact Mass

179.073499291 g/mol

Monoisotopic Mass

179.073499291 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

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